molecular formula C12H24O2 B1604610 3,7-Dimethyloctyl acetate CAS No. 20780-49-8

3,7-Dimethyloctyl acetate

Cat. No.: B1604610
CAS No.: 20780-49-8
M. Wt: 200.32 g/mol
InChI Key: XFPXWDJICXBWRU-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Applied Chemistry Research

3,7-Dimethyloctyl acetate (B1210297) holds a notable position in both fundamental and industrial chemical research. Its primary application lies in the fragrance industry, where it is extensively used to impart fresh, rosy, and fruity notes to a wide array of floral compositions, from geranium to muguet. thegoodscentscompany.com Beyond its olfactory contributions, this ester serves as a valuable substrate and building block in synthetic organic chemistry. For instance, it has been utilized in studies exploring selective C-H bond oxidation and hydroxylation, demonstrating its utility in developing novel catalytic methods. google.compolyu.edu.hk Furthermore, the 3,7-dimethyloctyl moiety is incorporated into the design of advanced materials, such as green phosphors for LEDs and conjugated polymers for organic photovoltaics, highlighting its role in materials science. mdpi.comresearchgate.netwhiterose.ac.ukmdpi.com

Overview of Prior Academic Investigations on Aliphatic Acetate Esters

Academic research on aliphatic acetate esters is extensive, covering their synthesis, properties, and diverse applications. A significant area of investigation is their synthesis, with both chemical and biocatalytic methods being explored. researchgate.net Chemical synthesis often involves the esterification of an alcohol and a carboxylic acid, which can be a rapid and cost-effective approach. researchgate.net However, there is a growing interest in "green" synthesis methods, such as using audio frequency electric fields or enzymatic catalysis with lipases and cutinases, to produce these esters in a more environmentally sustainable manner. researchgate.netmdpi.com

The physical and chemical properties of aliphatic esters are also a key focus of research. Studies have employed techniques like Quantitative Structure-Property Relationship (QSPR) to model properties such as boiling points, which are crucial for their purification and application. scispace.com These models consider molecular size, branching, and polarity as determining factors. scispace.com In the realm of materials science, aliphatic esters of cellulose (B213188) have been studied for their potential applications. acs.org Furthermore, the biosynthesis of acetate esters in organisms like wine yeast is an active area of research, aiming to understand and potentially manipulate the production of these flavor-active compounds. oup.com

Identification of Key Research Gaps and Future Directions in 3,7-Dimethyloctyl Acetate Studies

Despite its established use, several research gaps and promising future directions exist for this compound. While its synthesis is well-documented, there is a continuous need for more efficient and sustainable methods. For example, existing industrial production methods can be multi-step and require challenging purification techniques, indicating a need for more streamlined and environmentally friendly synthetic routes. google.com

Further exploration of its reactivity in novel chemical transformations is another promising avenue. Its use as a model substrate in selective oxidation reactions suggests potential for its application in the development of more sophisticated catalytic systems. google.compolyu.edu.hk Investigating the influence of its branched alkyl chain on the properties of advanced materials, such as polymers and phosphors, could lead to the development of new functional materials with tailored characteristics. mdpi.comresearchgate.netwhiterose.ac.ukmdpi.com Additionally, a deeper understanding of its interactions in biological systems, building on its reported presence in Nicotiana tabacum, could uncover new applications or biological activities. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H24O2 nist.govnih.govchemsrc.com
Molecular Weight 200.32 g/mol nist.govnih.govchemsrc.com
Appearance Colorless clear liquid (est.) thegoodscentscompany.com
Boiling Point 222ºC at 760mmHg chemsrc.com
Flash Point 91.8ºC chemsrc.com
Density 0.867g/cm3 chemsrc.com
Refractive Index 1.42500 to 1.43000 @ 20.00 °C thegoodscentscompany.com
CAS Number 20780-49-8 nist.govchemsrc.comechemi.com

Synonyms of this compound

Synonym
1-Octanol, 3,7-dimethyl-, acetate
3,7-Dimethyl-1-octanol, acetate
3,7-Dimethyloctanyl acetate
Dihydrocitronellyl acetate
Tetrahydrogeranyl acetate
3,7-dimethyl-1-octyl acetate

Source: nist.govnih.govsielc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloctyl acetate
Source PubChem
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InChI

InChI=1S/C12H24O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPXWDJICXBWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051851
Record name 3,7-Dimethyloctyl acetate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20780-49-8
Record name 3,7-Dimethyloctyl acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 3,7-dimethyl-, 1-acetate
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Record name 1-Octanol, 3,7-dimethyl-, 1-acetate
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Record name 3,7-Dimethyloctyl acetate
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Record name 3,7-dimethyl-1-octyl acetate
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Advanced Synthetic Methodologies for 3,7 Dimethyloctyl Acetate and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches to Ester Synthesis

Chemoenzymatic and biocatalytic methods offer sustainable and selective alternatives to traditional chemical synthesis for the production of esters like 3,7-dimethyloctyl acetate (B1210297). These approaches often utilize enzymes in whole-cell systems or as isolated catalysts to achieve high efficiency and specificity under mild reaction conditions.

Enzymatic Esterification in Genetically Modified Host Systems for Isoprenyl Alkanoates, Including 3,7-Dimethyloctyl Acetate

The biosynthesis of isoprenyl alkanoates, a class of compounds that includes this compound, has been successfully demonstrated in genetically modified host organisms such as Escherichia coli. google.comgoogle.com This is achieved by engineering the host to express specific enzymes capable of catalyzing the esterification of an isoprenol with a fatty acid. google.com Key enzymes in this process include alcohol acetyltransferases (AATs), wax ester synthases/diacylglycerol acyltransferases (WS/DGATs), and lipases. google.comgoogleapis.com

The general strategy involves culturing a genetically modified host cell that contains a nucleic acid construct encoding one of these esterification enzymes. google.com The host cell is also engineered to produce the necessary precursors: the isoprenol (in this case, 3,7-dimethyloctanol) and a straight-chain fatty acid or its activated form (e.g., acetyl-CoA). google.comgoogle.com By co-expressing the appropriate terpene biosynthetic pathways and an alcohol acetyltransferase, for instance, it is possible to produce a variety of isoprenyl acetates, including this compound. google.com

Enzyme ClassFunctionHost Organism Example
Alcohol Acetyltransferase (AAT)Catalyzes the transfer of an acetyl group from acetyl-CoA to an alcohol.Escherichia coli
Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT)Catalyzes the formation of wax esters from fatty acyl-CoA and a long-chain alcohol.Acinetobacter sp.
Lipase (B570770)Catalyzes the esterification of an alcohol and a fatty acid.Various

Optimization of Bioreaction Conditions and Enzyme Systems

The efficiency of biocatalytic ester synthesis is highly dependent on the optimization of various reaction parameters. While specific optimization studies for this compound are not extensively detailed in the public domain, analogous enzymatic esterification processes provide a clear framework for the key variables to consider. For instance, in the lipase-catalyzed synthesis of hexyl acetate and cetyl octanoate, response surface methodology (RSM) has been employed to identify optimal conditions. nih.govresearchgate.net

Key parameters that are typically optimized include:

Temperature: Enzyme activity is highly sensitive to temperature. An optimal temperature maximizes the reaction rate without causing significant enzyme denaturation. For example, in the synthesis of hexyl acetate, the optimal temperature was found to be 52.6°C. nih.gov

Enzyme Amount: The concentration of the biocatalyst directly influences the reaction rate. Increasing the enzyme amount generally increases the conversion rate up to a certain point, after which the effect may plateau.

Substrate Molar Ratio: The ratio of the alcohol (3,7-dimethyloctanol) to the acyl donor (e.g., acetic acid or an acetate ester) is a critical factor. An excess of one substrate can drive the equilibrium towards product formation, but can also lead to substrate inhibition. In hexyl acetate synthesis, an optimal substrate molar ratio of triacetin (B1683017) to hexanol was determined to be 2.7:1. nih.gov

Solvent: The choice of solvent can significantly impact enzyme activity and stability, as well as the solubility of substrates and products.

Water Content: For lipase-catalyzed reactions in non-aqueous media, a certain amount of water is often necessary to maintain the enzyme's active conformation. However, excessive water can promote the reverse reaction (hydrolysis).

The optimization of these parameters is crucial for developing an efficient and economically viable biocatalytic process for the synthesis of this compound.

ParameterGeneral Effect on Enzymatic EsterificationExample (Hexyl Acetate Synthesis)
TemperatureAffects reaction rate and enzyme stability.Optimal at 52.6°C nih.gov
Enzyme AmountInfluences the overall reaction rate.Optimal at 37.1% (w/w of substrates) nih.gov
Substrate Molar RatioAffects reaction equilibrium and potential inhibition.Optimal triacetin to hexanol ratio of 2.7:1 nih.gov
Water ContentEssential for enzyme activity, but excess can lead to hydrolysis.Optimal at 12.5% nih.gov

Selective Chemical Synthesis of this compound and Related Structural Scaffolds

Selective chemical synthesis provides a robust and often scalable route to this compound and its analogs. These methods focus on the controlled construction of the carbon skeleton and the stereoselective introduction of chiral centers.

Preparation of Functionalized Precursors for this compound Synthesis (e.g., 3,7-dimethyl-1-octanol)

The primary precursor for the synthesis of this compound is 3,7-dimethyl-1-octanol. nist.gov This alcohol can be prepared through various synthetic routes. One common method involves the reduction of citronellal (B1669106) or the hydrogenation of geraniol (B1671447) or citronellol. Another approach starts from commercially available 3,7-dimethyl-1-octanol and converts it to a more reactive intermediate, such as 3,7-dimethyloctyl bromide. This can be achieved by treating the alcohol with triphenylphosphine (B44618) and N-bromosuccinimide (NBS) in a solvent like dichloromethane. researchgate.net The resulting bromide can then be used in subsequent coupling reactions or converted back to the alcohol under different reaction conditions if needed for a specific synthetic strategy.

Starting MaterialReagentsProduct
3,7-dimethyl-1-octanolTriphenylphosphine, N-bromosuccinimide3,7-dimethyloctyl bromide researchgate.net
CitronellalReducing agent (e.g., NaBH4)3,7-dimethyl-1-octanol
Geraniol/CitronellolH2, Catalyst (e.g., Ni)3,7-dimethyl-1-octanol

Stereoselective Synthesis of Chiral Analogs Bearing Dimethyloctyl Moieties

The development of stereoselective methods to introduce the chiral 3,7-dimethyloctyl group is crucial for the synthesis of biologically active molecules and advanced materials. One notable example is the synthesis of polyacetylenes bearing chiral fluorene-based pendant groups. In this work, poly{9,9-bis[(S)-3,7-dimethyloctyl]fluoren-2-yl)ethyne} was synthesized, demonstrating the incorporation of the (S)-3,7-dimethyloctyl moiety in a stereocontrolled manner. core.ac.uk

Another significant application of stereoselective synthesis involving a dimethyloctyl group is in the total synthesis of vitamin E. The synthesis of the side-chain moiety can utilize (R)-3,7-dimethyloctyl iodide as a key chiral building block. pharm.or.jp This chiral iodide is then coupled with other fragments to construct the full carbon skeleton of the vitamin E side chain with the correct stereochemistry. pharm.or.jp These examples highlight the importance of controlling the stereochemistry at the C3 and C7 positions of the octyl chain to achieve the desired properties in the final molecule.

Target Molecule/ClassChiral PrecursorKey Reaction Type
Chiral Polyacetylenes(S)-3,7-dimethyloctyl bromideAlkylation
Vitamin E side-chain(R)-3,7-dimethyloctyl iodideCoupling reaction pharm.or.jp

Derivatization Strategies for Introducing 3,7-Dimethyloctyl Moieties into Complex Molecules

The 3,7-dimethyloctyl group can be introduced into more complex molecular scaffolds to modify their physical, chemical, and biological properties. This is often done to enhance lipophilicity, which can be crucial for the biological activity of a compound.

One example is the synthesis of acylphloroglucinol derivatives with potential antibacterial activity. In this context, (S)-2-methylbutanoylphloroglucinol was derivatized by alkylation with a 3,7-dimethyloctyl group to produce a potent antibacterial agent against several strains of Staphylococcus aureus. ucl.ac.uk The introduction of the 3,7-dimethyloctyl ether substituent at the ortho position of the phloroglucinol (B13840) core was found to be highly effective. ucl.ac.uk

In another study, the 3,7-dimethyloctyl moiety was incorporated into an adamantane (B196018) structure through an amide linkage. mdpi.com The resulting compound, N-(3,7-dimethyloctyl)adamantane-1-carboxamide, combines the bulky, lipophilic adamantane core with the flexible, branched 3,7-dimethyloctyl chain. mdpi.com Such derivatizations are explored in drug discovery to create novel compounds with potentially improved pharmacological profiles.

These strategies demonstrate the versatility of the 3,7-dimethyloctyl group as a building block for modifying the properties of complex molecules.

Core MoleculeDerivatizing GroupResulting Complex MoleculeApplication
(S)-2-methylbutanoylphloroglucinol3,7-dimethyloctyl ether(S)-1-(2-((3,7-dimethyloct-1-yl)oxy)-4,6-dihydroxyphenyl)-2-methylbutan-1-oneAntibacterial agent ucl.ac.uk
Adamantane-1-carboxylic acid3,7-dimethyloctylamineN-(3,7-Dimethyloctyl)adamantane-1-carboxamidePharmaceutical development mdpi.com

Sophisticated Analytical Techniques for Characterization and Quantitation of 3,7 Dimethyloctyl Acetate

Advanced Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful and widely used techniques for the analysis of volatile and semi-volatile compounds like 3,7-dimethyloctyl acetate (B1210297), which is a common component in fragrance mixtures. perfumerflavorist.comgcms.cz These methods allow for the separation, identification, and quantification of individual components within complex samples. innovatechlabs.com

Optimization of Chromatographic Parameters for Separation and Identification

The successful separation and identification of 3,7-dimethyloctyl acetate in a sample by GC or GC-MS is highly dependent on the optimization of several key chromatographic parameters. These parameters influence the efficiency of the separation and the quality of the resulting chromatogram.

Column Selection: The choice of the GC column is critical. Both polar and non-polar capillary columns are utilized in fragrance analysis to achieve high resolution. perfumerflavorist.com For the analysis of terpenes and their derivatives, a DB-5MS column is often selected for its ability to provide excellent baseline separation. thieme-connect.com The use of fused silica (B1680970) capillary columns is advantageous as it can eliminate the need for a GC-MS interface, minimizing dead volume and improving analytical performance. perfumerflavorist.com

Temperature Programming: The temperature program of the GC oven is optimized to ensure the effective separation of all target analytes. thieme-connect.com A well-designed temperature gradient allows for the elution of compounds with a wide range of boiling points, preventing co-elution and ensuring sharp, well-defined peaks. waters.com

Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity are crucial for achieving optimal column efficiency. waters.com For terpene analysis, the linear velocity of the carrier gas is often optimized before establishing the temperature program to ensure the column operates at its highest efficiency. waters.com

Injection Technique: The method of sample introduction can significantly impact the analysis. Techniques like headspace analysis, both static and dynamic, are often employed to extract and concentrate volatile and semi-volatile compounds from a sample matrix before injection into the GC. innovatechlabs.com Static headspace analysis can provide a more accurate representation of how a fragrance is perceived, while dynamic headspace analysis, a "purge and trap" method, is useful for collecting and analyzing outgassed components. innovatechlabs.com Solid-phase microextraction (SPME) is another valuable solvent-free technique for concentrating volatile analytes. acs.org

Solvent Selection: When liquid injection is used, the choice of solvent is important to avoid interference with the analysis. Solvents like hexane (B92381) are often preferred over more polar options like isopropanol (B130326) or ethyl acetate, as the latter can cause undesirable peak shapes for early-eluting compounds. nih.gov

By carefully optimizing these parameters, analysts can achieve robust and reliable separation and identification of this compound and other fragrance components.

Mass Spectral Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly when coupled with gas chromatography, provides specific fragmentation patterns for each compound, which act as a chemical fingerprint for identification. perfumerflavorist.com The electron ionization (EI) mass spectrum of this compound reveals characteristic fragments that are instrumental in its structural elucidation. nist.gov

The molecular formula of this compound is C₁₂H₂₄O₂, with a molecular weight of 200.32 g/mol . nih.govnist.gov The mass spectrum shows fragment ions resulting from the cleavage of specific bonds within the molecule. While a detailed analysis of the fragmentation pathways is complex, key fragment ions can be identified and used for confirmation. The interpretation of these patterns, often aided by spectral libraries, allows for the confident identification of this compound in a sample. gcms.cznist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation and quantification of chemical compounds, including fragrance ingredients like this compound. alwsci.combruker.com It provides comprehensive information about the molecular structure, functional groups, and chemical environment of the atoms within a molecule. alwsci.com

¹H NMR and ¹³C NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic molecules.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring atoms. For this compound, the spectrum would show distinct signals for the methyl protons, methylene (B1212753) protons, and the methine proton, each with a characteristic chemical shift and multiplicity (splitting pattern) that aids in their assignment to specific positions in the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the this compound structure, from the methyl groups to the carbonyl carbon of the acetate group, would produce a unique signal in the spectrum, allowing for a complete carbon framework assignment. rsc.org

The chemical shifts in both ¹H and ¹³C NMR are influenced by the solvent used for the analysis, with deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) being common choices. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related 3,7-dimethyloctyl Moiety

Assignment ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Methyl Groups0.86 (d), 0.92 (d)19.6, 22.5, 22.6
Methylene Groups1.13-1.32 (m)24.6, 27.9, 29.8, 36.0, 37.2, 39.2
Methine Proton1.50-1.59 (m)-
Methylene near Oxygen3.92-3.97 (m)66.5

Data is illustrative and based on a similar 3,7-dimethyloctyl structure. mdpi.com

Application of Multi-dimensional NMR Techniques

While ¹H and ¹³C NMR provide foundational structural information, complex molecules can benefit from multi-dimensional NMR techniques for unambiguous signal assignment. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY: This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton connectivity throughout the carbon skeleton of this compound.

HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of both.

In some research, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) ¹H NMR analysis has been used to study the binding geometries of similar ester substrates. polyu.edu.hk These advanced NMR methods, in conjunction with standard 1D techniques, allow for a complete and confident structural characterization of this compound. Furthermore, Quantitative NMR (qNMR) can be employed for purity assessment and to determine the concentration of specific components in fragrance materials. alwsci.comcreative-biostructure.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used for the separation, purification, and purity assessment of a wide range of compounds, including terpene esters like this compound. sielc.comresearchgate.net

For the analysis of this compound, a reversed-phase (RP) HPLC method can be employed. sielc.com A common setup involves a C18 or a specialized Newcrom R1 column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility, to improve peak shape and resolution. sielc.comsielc.com

This liquid chromatography method is scalable and can be adapted for preparative separation, allowing for the isolation of impurities or the purification of larger quantities of the compound. sielc.com Preparative HPLC is a valuable tool in natural product isolation and for obtaining high-purity standards for other analytical methods. researchgate.netresearchgate.net The enantiomeric ratio of related chiral compounds has been determined using HPLC with a chiral stationary phase. diva-portal.org

Scalability of HPLC for Isolation of Impurities and Product Purification

A significant advantage of the developed HPLC methods is their scalability. sielc.comsielc.com This means that a method established for analytical purposes—quantifying the main compound and detecting impurities at low levels—can be adapted for preparative chromatography. Preparative HPLC is a powerful tool used to isolate and purify larger quantities of a specific compound from a mixture. nih.gov

The transition from analytical to preparative scale involves several modifications:

Column Dimensions: Preparative columns have a much larger internal diameter and are packed with more stationary phase material to accommodate higher sample loads.

Sample Injection Volume: Significantly larger volumes of the sample mixture are injected onto the column.

Flow Rates: The mobile phase is pumped at higher flow rates to maintain a reasonable purification time.

Fraction Collection: The eluent corresponding to the peak of the desired compound (or impurities) is collected in fractions.

This scalability is invaluable in a research and development context, allowing for the isolation of unknown impurities for subsequent structural elucidation by other analytical techniques. nih.gov Furthermore, in a production environment, preparative HPLC can be employed as a final polishing step to achieve very high levels of product purity. The HPLC method developed for this compound is suitable for this purpose, enabling the isolation of impurities or the purification of the bulk product. sielc.comsielc.com

Chemical Reactivity and Mechanistic Studies of 3,7 Dimethyloctyl Acetate

Site-Selective C-H Bond Oxidation Studies of 3,7-Dimethyloctyl Acetatepolyu.edu.hkgoogle.com

The structure of 3,7-dimethyloctyl acetate (B1210297) presents two tertiary C-H bonds, one at the C3 position and another at the C7 position, making it an interesting substrate for studying the site-selectivity of C-H oxidation reactions. polyu.edu.hk Research has shown that the oxidation of these C-H bonds can be influenced by various catalytic systems, leading to the formation of hydroxylated products.

For instance, the use of synthetic iron-based catalysts in the presence of acetic acid and hydrogen peroxide results in the formation of 7-hydroxy-3,7-dimethyloctyl acetate and 3-hydroxy-3,7-dimethyloctyl acetate. polyu.edu.hk The preference for hydroxylation at the terminal C-H bond (C7) over the internal one (C3) is attributed to the electronic deactivation of the C3 position by the nearby acetate group. polyu.edu.hk

The mechanism of C-H bond hydroxylation is often proposed to involve high-valent metal-oxo species. researchgate.netresearchgate.net In the case of iron-catalyzed oxidations, both low-spin and high-spin oxoiron(V) intermediates have been suggested to be the active oxidants. researchgate.netresearchgate.net The spin state of these intermediates can be influenced by the electronic properties of the ligands attached to the iron center. researchgate.netresearchgate.net While low-spin perferryl intermediates are generally more reactive, there isn't a straightforward correlation between the spin state and the chemo- and regioselectivity of the oxidation of substrates like 3,7-dimethyloctyl acetate. researchgate.net

Iminium salt organocatalysts have also been developed for the selective hydroxylation of unactivated tertiary C-H bonds using hydrogen peroxide as the terminal oxidant. google.com These catalysts demonstrate a high degree of selectivity for the hydroxylation of the remote C-H bond (C7) over the proximal one (C3) in this compound. google.com An oxaziridinium species is proposed as the active oxidant in this catalytic cycle. google.com

Supramolecular catalysts, particularly cyclodextrins, have been employed to control the site-selectivity of C-H bond oxidation in 3,7-dimethyloctyl esters. epa.govresearchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby influencing the accessibility of different C-H bonds to the oxidizing agent. researchgate.netresearchgate.net

In the presence of β-cyclodextrin, the dioxirane-based oxidation of 3,7-dimethyloctyl esters shows a significant preference for the oxidation of the terminal tertiary C-H bond at C7 over the internal one at C3. epa.govresearchgate.netnih.gov This selectivity is attributed to the formation of an inclusion complex between the ester and the cyclodextrin (B1172386), where the ester's alkyl chain is positioned within the cyclodextrin cavity in a way that sterically hinders the approach of the oxidant to the C3-H bond. researchgate.netpolyu.edu.hk The binding geometry of the substrate within the cyclodextrin cavity, which can be influenced by the nature of the ester group, plays a crucial role in determining the product ratio. polyu.edu.hk

Catalyst SystemOxidantMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
White-Chen catalyst (iron-based)H₂O₂7-hydroxy-3,7-dimethyloctyl acetate3-hydroxy-3,7-dimethyloctyl acetate5:1 google.com
Iminium salt 3cH₂O₂7-hydroxy-3,7-dimethyloctyl acetate3-hydroxy-3,7-dimethyloctyl acetate19:1 google.com
Dioxirane/β-cyclodextrinOxone7-hydroxy-3,7-dimethyloctyl benzoate3-hydroxy-3,7-dimethyloctyl benzoate20:1 polyu.edu.hk
Dioxirane (no cyclodextrin)Oxone7-hydroxy-3,7-dimethyloctyl benzoate3-hydroxy-3,7-dimethyloctyl benzoate7:1 polyu.edu.hk

Ozonolysis and Other Oxidative Transformations of 3,7-Dimethyloctyl Acetateresearchgate.net

Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds. However, under specific conditions, ozone can also be used for the selective oxidation of C-H bonds. "Dry ozonization," where the substrate is adsorbed onto silica (B1680970) gel and exposed to ozone, has been shown to be a selective method for the hydroxylation of tertiary C-H bonds. researchgate.net In the case of this compound, this method leads to the formation of the corresponding tertiary alcohol. researchgate.net

A flow-based packed bed reactor approach using ozone adsorbed on silica gel has been developed for a more controlled and chemoselective oxidation. semanticscholar.org This method has been used for the C-H oxidation of this compound, yielding 7-hydroxy-3,7-dimethyloctyl acetate. semanticscholar.org The acetate group is thought to deactivate the nearest tertiary C-H bond, leading to selective oxidation at the more remote position. semanticscholar.org

The regioselectivity of the oxidation of this compound is highly dependent on the reaction conditions and the catalyst used. As discussed, both metal-based catalysts and organocatalysts can direct the oxidation towards the C7 position. polyu.edu.hkgoogle.com The use of supramolecular hosts like cyclodextrins further enhances this regioselectivity. polyu.edu.hk

In the context of ozonolysis on silica gel, the acetate group in this compound deactivates the proximate tertiary C-H bond, resulting in the selective formation of 7-hydroxy-3,7-dimethyloctyl acetate. semanticscholar.org

Stereospecific hydroxylation of alkanes has been achieved with certain catalysts, although this can sometimes result in modest product yields. tesisenred.net For instance, hydroxylation catalyzed by specific iminium salts has been shown to be stereospecific. google.com

Hydrolytic Stability and Ester Cleavage Kinetics under Varied Chemical Conditionsepa.gov

The hydrolysis of esters like this compound can proceed through different mechanisms, including base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Under alkaline conditions, the hydrolysis of carboxylic acid esters typically occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov In acidic conditions, the mechanism can vary.

The hydrolytic stability of an ester is an important consideration, particularly for applications where it might be exposed to aqueous environments. google.comgoogle.com The rate of hydrolysis can be quantified by determining the cleavage rate constants under specific conditions. acs.org For esters, it is generally anticipated that they will be hydrolyzed to the corresponding alcohol and carboxylic acid. inchem.org

Reaction Kinetics and Investigation of Catalytic Processes

The kinetics of the chemical reactions involving this compound are crucial for understanding the reaction mechanisms and for optimizing reaction conditions. For instance, in catalytic C-H oxidation, the rate of reaction can be influenced by the concentration of the substrate, catalyst, and oxidant. researchgate.net

Theoretical studies on the reactions of similar ester radicals with molecular oxygen have been conducted to understand the kinetics of such processes, which are relevant to oxidation. researchgate.net These studies provide insights into the potential energy surfaces and rate constants for various reaction pathways. researchgate.net

Metabolic Fate and Biotransformation Pathways of 3,7 Dimethyloctyl Acetate

Deacetylation Processes: In Vitro and In Vivo Investigations

Deacetylation is the anticipated primary metabolic pathway for 3,7-Dimethyloctyl acetate (B1210297). This process involves the cleavage of the ester bond, resulting in the formation of its corresponding alcohol, 3,7-dimethyloctanol, and acetic acid. This reaction is typically mediated by a class of enzymes known as esterases.

The hydrolysis of esters is a well-documented metabolic process catalyzed by various non-specific esterases present in the body, including carboxylesterases. These enzymes are abundant in the liver, plasma, and other tissues. The hydrolysis of the structurally related compound, geranyl acetate, to geraniol (B1671447) is a known biotransformation process that is catalyzed by esterases. nih.govnih.gov It is highly probable that 3,7-Dimethyloctyl acetate undergoes a similar enzymatic hydrolysis.

The general mechanism of esterase-mediated hydrolysis involves the nucleophilic attack of a serine residue in the active site of the enzyme on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and an acylated enzyme intermediate. The subsequent hydrolysis of the acylated enzyme regenerates the active enzyme and releases the carboxylic acid.

Table 1: Key Enzymes and Processes in Ester Hydrolysis

Enzyme ClassLocationSubstrate ExampleProducts
CarboxylesterasesLiver, Plasma, IntestineGeranyl acetateGeraniol, Acetic acid
ButyrylcholinesterasePlasmaSuccinylcholineSuccinic acid, Choline
ParaoxonasePlasmaParaoxonp-nitrophenol, Diethyl phosphate

This table presents general information on esterases and is not specific to this compound due to a lack of direct studies.

No specific comparative metabolic studies for this compound across different biological species were identified in the conducted literature search. However, esterase activity is a common feature of metabolism in a wide range of species, from microorganisms to mammals. Therefore, it is expected that the hydrolysis of this compound is a metabolic pathway that occurs across various species, although the rate and extent of this metabolism may differ.

Pharmacokinetic Research Methodologies for Tracking this compound and its Metabolites

While no specific pharmacokinetic studies for this compound have been published, standard analytical techniques would be applicable for its in vivo tracking. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common methods used to quantify parent compounds and their metabolites in biological matrices such as blood, plasma, and urine. These techniques would allow for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Identification and Characterization of Major Biotransformation Products

Direct studies identifying the major biotransformation products of this compound are not available. However, based on the expected esterase-mediated hydrolysis, the primary metabolites would be:

3,7-dimethyloctanol: The corresponding alcohol formed after the cleavage of the ester bond.

Acetic acid: The carboxylic acid released during hydrolysis.

Further metabolism of 3,7-dimethyloctanol could potentially occur through oxidation or conjugation pathways, leading to the formation of more polar and readily excretable compounds. However, without experimental data, the identification of these downstream metabolites remains speculative.

Environmental Behavior and Ecotoxicological Implications of 3,7 Dimethyloctyl Acetate

Biodegradation Kinetics and Pathways in Aquatic and Terrestrial Environmental Systems

Assessment of Ready Biodegradability According to Standardized Criteria (e.g., OECD guidelines)

There are no publicly accessible studies that have assessed the ready biodegradability of 3,7-dimethyloctyl acetate (B1210297) according to standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Tests like the OECD 301 series, which evaluate the potential for a chemical to be rapidly and completely biodegraded by microorganisms, are crucial for classifying its environmental persistence. The absence of this data means that its classification as readily biodegradable or persistent cannot be definitively determined based on standard criteria.

Sorption and Mobility Studies in Various Environmental Compartments (e.g., Soil, Sediment, Water)

Direct experimental data on the sorption and mobility of 3,7-dimethyloctyl acetate in soil, sediment, and water are not available in the reviewed literature. The octanol-water partition coefficient (Log P) is often used as an indicator of a substance's tendency to sorb to organic matter in soil and sediment. While an estimated XlogP3-AA value of 4.20 is available, which suggests a potential for sorption, this is a calculated value and has not been experimentally verified. Without empirical data, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), predictions of its mobility in the environment are speculative. A higher Koc value would indicate a tendency to be less mobile and to accumulate in soil and sediment, while a lower value would suggest greater mobility in the water phase.

Atmospheric and Aquatic Photodegradation Investigations

Investigations into the atmospheric and aquatic photodegradation of this compound are limited. One laboratory study noted its oxidation with gaseous ozone when adsorbed on silica (B1680970) gel, but this does not represent typical environmental photodegradation pathways. The rate at which the compound may be broken down by sunlight in water (aquatic photolysis) or by reacting with photochemically produced radicals in the atmosphere has not been extensively studied. This information is critical for understanding its persistence and long-range transport potential in the atmosphere.

Research into Bioaccumulation Potential and Environmental Persistence

The potential for this compound to bioaccumulate in organisms and persist in the environment is suggested by some regulatory classifications, though detailed studies are lacking. A Safety Data Sheet (SDS) for "Tetrahydrogeranyl Acetate," a synonym for this compound, classifies the substance as H411: "Toxic to aquatic life with long lasting effects." This classification often implies that the substance has properties of persistence and/or bioaccumulation. The estimated octanol-water partition coefficient (logP) of over 4 also indicates a potential for the substance to accumulate in the fatty tissues of organisms. However, without experimental data from studies measuring the bioconcentration factor (BCF) in aquatic organisms, the actual bioaccumulation potential remains unconfirmed.

Computational Chemistry and Theoretical Modeling of 3,7 Dimethyloctyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict various properties, including molecular orbital energies, electron density distribution, and electrostatic potential. Such information is crucial for understanding a molecule's reactivity and its potential interactions with other chemical species.

For a molecule like 3,7-dimethyloctyl acetate (B1210297), quantum chemical calculations could elucidate the partial charges on each atom, identifying electrophilic and nucleophilic sites. For instance, the carbonyl carbon of the acetate group is expected to be electrophilic, while the carbonyl oxygen would be nucleophilic. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions most likely to participate in electron donation and acceptance, respectively. This information is vital for predicting its stability and degradation pathways, for example, its susceptibility to hydrolysis under acidic or basic conditions.

Table 1: Hypothetical Quantum Chemical Properties of 3,7-Dimethyloctyl Acetate and Related Fragrance Esters

PropertyThis compound (Estimated)Geranyl Acetate (Reference)Citronellyl Acetate (Reference)
Dipole Moment (Debye) ~1.8 D~1.9 D~1.85 D
HOMO Energy (eV) -10.2-9.8-10.0
LUMO Energy (eV) 1.51.21.4
HOMO-LUMO Gap (eV) 11.711.011.4

Note: The data for this compound is estimated based on typical values for similar saturated esters. Reference values are illustrative and derived from general knowledge of related terpene acetates.

A larger HOMO-LUMO gap, as estimated for this compound, generally suggests higher kinetic stability and lower chemical reactivity compared to its unsaturated counterparts like geranyl acetate. These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or for simulating molecular motion over time. Molecular dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, are better suited for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound.

The long, flexible alkyl chain of this compound can adopt a multitude of conformations. MD simulations can explore these conformational possibilities and determine the most probable and energetically favorable shapes of the molecule in different environments, such as in a vacuum, in a solvent, or at an interface (e.g., air-water). The conformational flexibility is a key determinant of how the molecule fits into olfactory receptors, which in turn influences its perceived scent.

MD simulations can also be used to study the interactions between this compound molecules and other components in a fragrance mixture or a product base. By simulating these interactions at a molecular level, researchers can understand how it will behave in a complex formulation, including its volatility and diffusion characteristics. For example, simulations could model the interaction of this compound with ethanol (B145695) and water in a typical eau de toilette formulation, providing insights into its evaporation profile.

Table 2: Illustrative Intermolecular Interaction Energies of this compound with Common Solvents from MD Simulations

Interacting MoleculeInteraction Energy (kcal/mol) - van der WaalsInteraction Energy (kcal/mol) - ElectrostaticTotal Interaction Energy (kcal/mol)
Ethanol -4.5-2.1-6.6
Water -2.8-3.5-6.3
Hexane (B92381) -6.2-0.1-6.3

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations. The values represent the average interaction energy of a single this compound molecule with the solvent.

These illustrative data suggest that this compound would have favorable interactions with both polar (ethanol, water) and nonpolar (hexane) environments, which is consistent with the general properties of esters with long alkyl chains.

Development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties or biological activities. These models are particularly valuable in the fragrance industry for predicting the properties of new molecules without the need for extensive experimental testing.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, and octanol-water partition coefficient (log P). These models are built by first calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be derived from the molecular structure and can be topological, geometric, or electronic in nature. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the property of interest.

A QSAR model could be developed to predict the olfactory properties of this compound and related esters. In this case, the "activity" would be a measure of its scent character (e.g., fruity, floral, woody) or intensity. Building a reliable QSAR for odor is challenging due to the complexity of the sense of smell, but such models can still be useful for screening large numbers of candidate molecules.

Table 3: Example of Molecular Descriptors Used in QSPR/QSAR Models for Fragrance Esters

DescriptorDefinitionTypical Value for C12 Esters
Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.~200 g/mol
log P The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.4.0 - 5.0
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.~26 Ų
Number of Rotatable Bonds The number of bonds that allow free rotation, indicating molecular flexibility.8 - 10

By developing robust QSPR and QSAR models, chemists can rationally design new fragrance molecules with desired properties, accelerating the innovation process in the fragrance industry.

Emerging Research Frontiers and Methodological Innovations for 3,7 Dimethyloctyl Acetate

Development of Novel Analytical Approaches for Complex Matrices

The accurate detection and quantification of 3,7-Dimethyloctyl acetate (B1210297) in complex matrices such as cosmetics, food products, and biological samples present significant analytical challenges due to its volatility and the presence of interfering compounds. Traditional gas chromatography (GC) methods can often be insufficient for complete separation, leading to overlapping peaks and hindering reliable identification and quantification. nih.gov To address these limitations, researchers are increasingly turning to more sophisticated analytical techniques.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) has emerged as a powerful tool for the analysis of complex volatile and semi-volatile mixtures, including fragrance compositions. nih.govgcms.cz This technique employs two columns with different stationary phases, providing significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. gcms.cz When coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap analyzer or a rapid scanning quadrupole mass spectrometer (qMS), GCxGC allows for the confident identification of compounds even at trace levels in intricate matrices like perfumes. nih.govgcms.cz The superior separation power of GCxGC can effectively resolve isomeric coelutions, which are common in fragrance analysis and problematic for single-column systems. gcms.cz

Another significant innovation is the refinement of sample preparation techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME) . HS-SPME is a solvent-free method that allows for the extraction and preconcentration of volatile analytes from the headspace above a sample. nih.govuc.edu This technique is advantageous for its speed, sensitivity, and minimal sample handling. uc.edu The optimization of HS-SPME parameters, such as fiber coating, extraction time, and temperature, is crucial for maximizing the extraction efficiency of specific compounds like 3,7-Dimethyloctyl acetate from various matrices. mdpi.com Combining HS-SPME with GC-MS provides a robust and sensitive method for determining the presence of volatile and semi-volatile compounds in aqueous and air samples, with detection limits often in the sub-ng/ml range. nih.gov

Analytical TechniquePrincipleAdvantages in Analyzing this compound
GCxGC-HRMS Utilizes two columns of different polarities for enhanced separation, coupled with high-resolution mass spectrometry for accurate mass detection.Superior resolution of complex fragrance mixtures, separation of isomers, confident identification of trace components. gcms.czmdpi.com
HS-SPME-GC-MS A coated fiber extracts volatile compounds from the headspace of a sample, which are then thermally desorbed into a GC-MS system.Solvent-free, high sensitivity, minimal sample preparation, suitable for various matrices including liquids and solids. nih.govuc.edumdpi.com

Application in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers exciting opportunities for controlling the properties and delivery of fragrance compounds like this compound. A key area of research is the formation of inclusion complexes with host molecules, most notably cyclodextrins (CDs) . nih.govoatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating non-polar guest molecules, such as terpene esters, in aqueous solutions. oatext.comnih.gov

The encapsulation of this compound within a cyclodextrin (B1172386) cavity can lead to several beneficial modifications of its physicochemical properties:

Enhanced Stability: Protection from degradation by light, heat, or oxidation.

Increased Water Solubility: Facilitating its incorporation into aqueous-based formulations.

Controlled Release: Providing a sustained and prolonged fragrance release. nih.gov

The formation and stability of these host-guest complexes are driven by non-covalent forces, primarily van der Waals interactions and hydrogen bonds. nih.gov The stoichiometry of these complexes is typically 1:1 for monoterpenoids. oatext.com However, the specific geometry and binding affinity are influenced by the size and shape complementarity between the host and guest molecules. nih.gov

Molecular modeling and simulation have become indispensable tools for investigating these host-guest interactions at a molecular level. mdpi.comnih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can predict the most stable conformation of the inclusion complex and quantify the binding energies. mdpi.commdpi.com These theoretical studies provide valuable insights into the driving forces of complexation and can guide the rational design of cyclodextrin-based delivery systems for fragrance esters. nih.govmdpi.com Experimental techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and isothermal titration calorimetry (ITC) are then used to confirm the formation of the inclusion complexes and validate the theoretical predictions. nih.gov

Integration of Green Chemistry Principles in this compound Synthesis and Transformation

The fragrance industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly production methods. For esters like this compound, biocatalysis , particularly the use of enzymes, presents a compelling alternative to traditional chemical synthesis. researchgate.net

Lipase-catalyzed esterification is a key green technology for the synthesis of fragrance esters. nih.govresearchgate.net Lipases are enzymes that can efficiently catalyze the formation of ester bonds under mild reaction conditions, often in the absence of harsh organic solvents. mdpi.comnih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles and reducing production costs. nih.govethz.ch Research in this area focuses on optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme concentration to maximize the conversion yield of flavor and fragrance esters. srce.hrnih.gov For instance, studies on the enzymatic synthesis of related compounds like geranyl acetate have demonstrated high yields under optimized, near-anhydrous conditions. srce.hr

The selection of reaction media is another critical aspect of green synthesis. While some enzymatic esterifications can be performed in solvent-free systems, the use of green solvents is also being explored. researchgate.net Solvents derived from renewable resources or those with a lower environmental impact are preferred over traditional volatile organic solvents. researchgate.net The development of efficient biocatalytic processes in aqueous media, sometimes assisted by nanomicelles, represents a significant advancement in making ester synthesis even more sustainable. nih.gov

Green Chemistry ApproachDescriptionBenefits for this compound Synthesis
Biocatalysis (Lipases) Use of enzymes (lipases) to catalyze the esterification of 3,7-dimethyloctanol with an acyl donor.High selectivity, mild reaction conditions, reduced by-products, lower energy consumption. researchgate.netnih.gov
Enzyme Immobilization Attaching the lipase (B570770) to a solid support.Catalyst reusability, simplified product purification, improved enzyme stability. mdpi.comethz.ch
Green Solvents/Solvent-Free Performing the reaction in environmentally benign solvents or without any solvent.Reduced environmental pollution, minimized use of hazardous materials. researchgate.netnih.gov

Future Directions in Biological and Environmental Research Methodologies

Future research on this compound is expected to focus on its broader biological and environmental roles, moving beyond its application as a fragrance ingredient. This will require the adoption of new and advanced research methodologies.

In the realm of chemical ecology , there is growing interest in the function of saturated monoterpenoids as semiochemicals—chemicals that mediate interactions between organisms. While much research has focused on unsaturated terpenes, the ecological roles of their saturated counterparts are less understood. Future studies may investigate whether this compound or its precursor alcohol acts as a pheromone, an attractant for pollinators, or a defense compound in plants. mdpi.comresearchgate.net This will involve sophisticated behavioral assays coupled with highly sensitive analytical techniques to detect and identify these compounds in relevant biological contexts.

Regarding environmental research , the focus is shifting towards developing more accurate models for predicting the environmental fate and potential ecotoxicological effects of fragrance ingredients. rsc.org Predictive models that consider the physicochemical properties of a compound can estimate its distribution and persistence in various environmental compartments. mdpi.com Furthermore, there is a significant push to replace traditional animal testing with New Approach Methodologies (NAMs) . nih.gov These include a range of in vitro methods, such as cell-based assays, and in silico computational models to assess potential biological effects like skin sensitization. nih.govnih.gov These advanced, non-animal approaches will be crucial for conducting robust safety and environmental risk assessments for fragrance ingredients like this compound in the future. nih.gov

Q & A

Q. What are the established synthetic routes for 3,7-dimethyloctyl acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves esterification of 3,7-dimethyloctanol with acetic acid under acidic catalysis. For optimization:
  • Use anhydrous conditions to minimize hydrolysis .
  • Reflux with azeotropic removal of water (e.g., via Dean-Stark trap) improves esterification efficiency.
  • Catalyst screening (e.g., sulfuric acid vs. p-toluenesulfonic acid) can enhance reaction rates .
  • Purification via fractional distillation or recrystallization (ethanol/water mixtures) is recommended for isolating the oily product .
  • Monitor progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for acetate methyl protons at δ 2.05–2.10 ppm and the tertiary alcohol proton (if present) at δ 4.5–5.0 ppm .
  • ¹³C NMR : Confirm the ester carbonyl at δ 170–172 ppm and branching signals (δ 20–35 ppm for methyl groups) .
  • GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers. Key fragments include m/z 43 (acetyl ion) and m/z 71 (C5H11O⁺) .
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and C-O stretch at 1240–1160 cm⁻¹ .

Q. How does the solubility and stability of this compound influence experimental design in biological assays?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)Notes
Ethanol>100Preferred for in vitro studies
DMSO~50Limited compatibility with cell cultures
Water<0.1Requires surfactants for emulsions
.
  • Stability :
  • Degrades under strong acids/bases (hydrolysis to 3,7-dimethyloctanol and acetic acid).
  • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound isomers?

  • Methodological Answer : Discrepancies often arise from isomeric mixtures or impurities. To address:
  • Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralcel OD-H) to separate enantiomers .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in NMR .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out contaminants .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R .
  • ANOVA with Post Hoc Tests : Compare multiple concentrations against controls (e.g., Tukey’s HSD test) .
  • EC50/IC50 Calculation : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals .
  • Reproducibility : Include triplicate measurements and report mean ± SEM. Validate with independent assays (e.g., fluorescence vs. luminescence) .

Q. How can researchers design experiments to investigate the compound’s interactions with lipid bilayers or enzyme active sites?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :
  • Parameterize the compound using force fields (e.g., CHARMM36 or GAFF) .
  • Simulate insertion into POPC bilayers to assess membrane permeability .
  • Enzyme Kinetics :
  • Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ).
  • Perform competitive vs. non-competitive inhibition assays with varying substrate concentrations .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., esterases) to resolve binding modes .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound for long-term studies?

  • Methodological Answer :
  • Quality Control (QC) Protocols :
  • Enforce strict reaction monitoring (e.g., in-line FTIR for real-time analysis) .
  • Standardize purification with preparative HPLC (C18 column, isocratic elution) .
  • Stability Testing :
  • Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf-life .
  • Certified Reference Materials : Cross-calibrate batches against NIST-traceable standards .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s volatility in GC-MS analyses?

  • Methodological Answer :
  • Column Selection : Low-bleed columns (e.g., DB-5ms) reduce thermal degradation during injection .
  • Injection Parameters : Optimize split ratio (1:10–1:50) and injector temperature (220–250°C) to prevent decomposition .
  • Alternative Techniques : Use atmospheric pressure chemical ionization (APCI) LC-MS for heat-sensitive samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.